molecular formula C15H21ClN2O B7499719 1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide

1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide

Cat. No. B7499719
M. Wt: 280.79 g/mol
InChI Key: XZDTWPHUHCJJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide, commonly known as SNC 80, is a synthetic opioid drug that has been extensively studied for its potential use in the treatment of pain and addiction. SNC 80 belongs to the family of delta-opioid receptor agonists and has been shown to have a high affinity for this receptor subtype. Delta-opioid receptors are primarily found in the peripheral and central nervous systems and are known to play a role in pain perception, reward, and addiction.

Mechanism of Action

SNC 80 exerts its effects by binding to delta-opioid receptors in the nervous system. Activation of these receptors leads to a decrease in the release of neurotransmitters such as substance P and glutamate, which are involved in pain perception. SNC 80 also activates the reward pathway in the brain, which may explain its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
SNC 80 has been shown to produce potent analgesic effects in animal models. These effects are mediated through the activation of delta-opioid receptors in the nervous system. SNC 80 has also been shown to reduce the reinforcing effects of opioids, cocaine, and alcohol, suggesting its potential use in the treatment of addiction. SNC 80 has been shown to have fewer side effects compared to other opioid drugs such as morphine and fentanyl.

Advantages and Limitations for Lab Experiments

SNC 80 has several advantages for use in lab experiments. It has a high affinity for delta-opioid receptors, making it a potent and selective agonist for this receptor subtype. SNC 80 has also been shown to have fewer side effects compared to other opioid drugs, making it a safer choice for use in animal models. However, SNC 80 has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for research on SNC 80. One area of interest is the potential use of SNC 80 in the treatment of chronic pain and addiction in humans. Clinical trials are needed to determine the safety and efficacy of SNC 80 in humans. Another area of interest is the development of new drugs based on the structure of SNC 80 that may have improved pharmacological properties. Finally, further research is needed to understand the molecular mechanisms underlying the analgesic and anti-addictive effects of SNC 80.

Synthesis Methods

The synthesis of SNC 80 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with N,N-dimethylpiperidine in the presence of a base such as potassium carbonate. This reaction produces the intermediate 1-(4-chlorobenzyl)-N,N-dimethylpiperidine, which is then reacted with 3-carboxamido-1-propanol in the presence of a dehydrating agent such as thionyl chloride. The final product, SNC 80, is obtained after purification by column chromatography.

Scientific Research Applications

SNC 80 has been extensively studied for its potential use in the treatment of pain and addiction. In animal models, SNC 80 has been shown to produce potent analgesic effects and to reduce the reinforcing effects of opioids, cocaine, and alcohol. SNC 80 has also been shown to have fewer side effects compared to other opioid drugs such as morphine and fentanyl.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-17(2)15(19)13-4-3-9-18(11-13)10-12-5-7-14(16)8-6-12/h5-8,13H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDTWPHUHCJJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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